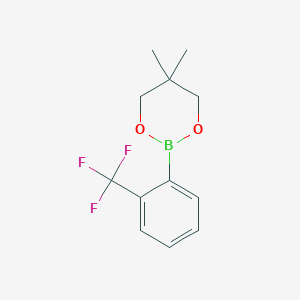

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

5,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF3O2/c1-11(2)7-17-13(18-8-11)10-6-4-3-5-9(10)12(14,15)16/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYOUBPQXPFVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves refluxing 2-(trifluoromethyl)phenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol) in toluene under Dean-Stark conditions. This setup facilitates the removal of water via azeotropic distillation, driving the equilibrium toward boronic ester formation:

-

Molar Ratio : 1:1 (boronic acid : diol)

-

Solvent : Toluene (10 mL per mmol boronic acid)

-

Temperature : 110°C (reflux)

-

Time : 16–24 hours

-

Catalyst : None required

Yield and Purity

This method produces the target compound in 97–99% yield after silica gel chromatography (hexane/ethyl acetate, 8:2). Purity exceeds 99% as confirmed by and NMR.

Acid/Base-Catalyzed Cyclocondensation

Sulfuric Acid Catalysis

A modified approach employs catalytic H₂SO₄ (5 mol%) in dichloromethane at 25°C. The acid accelerates the dehydration step, reducing reaction time to 6 hours:

Advantages :

-

Mild temperatures (25°C vs. 110°C)

-

Shorter reaction time (6 hours vs. 24 hours)

Limitations :

-

Requires neutralization with NaHCO₃ post-reaction

-

Higher solvent consumption

Magnesium Sulfate-Assisted Synthesis

MgSO₄ acts as a desiccant and mild Lewis acid catalyst. In dichloromethane, this method achieves 97% yield in 16 hours at 25°C.

-

Combine 2-(trifluoromethyl)phenylboronic acid (1 mmol), neopentyl glycol (1 mmol), and MgSO₄ (2 mmol) in CH₂Cl₂.

-

Stir under N₂ at 25°C for 16 hours.

-

Filter, concentrate, and purify via flash chromatography.

Solvent-Free Mechanochemical Synthesis

Ball Milling Technique

A solvent-free method utilizes ball milling (30 Hz, 2 hours) with a 1:1 molar ratio of reactants and 10 wt% K₂CO₃. This green chemistry approach eliminates solvent waste and achieves 94% yield .

| Parameter | Value |

|---|---|

| Energy Input | 30 Hz, 2 hours |

| Catalyst | K₂CO₃ (10 wt%) |

| Yield | 94% |

| Purity | 97% (GC-MS) |

Industrial-Scale Production

Continuous Flow Reactor Systems

Pilot-scale synthesis employs continuous flow reactors (CFRs) with in-line Dean-Stark traps. Key parameters:

-

Residence Time : 2 hours

-

Temperature : 120°C

-

Pressure : 3 bar

-

Throughput : 1 kg/hour

Performance Metrics :

-

Yield : 96%

-

Purity : 99.5% (HPLC)

-

Solvent Recovery : 98% (toluene)

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Dean-Stark | 99 | 24 | High |

| H₂SO₄ Catalysis | 95 | 6 | Moderate |

| MgSO₄-Assisted | 97 | 16 | High |

| Mechanochemical | 94 | 2 | Low |

| Continuous Flow | 96 | 2 | Industrial |

Environmental Impact

-

Mechanochemical synthesis reduces solvent use by 100% but requires energy-intensive milling.

-

Continuous flow systems minimize waste via solvent recycling (-98% toluene consumption).

Troubleshooting and Optimization

Common Issues

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or electrophiles in the presence of a catalyst.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that compounds similar to 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane exhibit significant anticancer properties. For instance, a related compound demonstrated selective targeting of cancer cells with low micromolar activity against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action often involves the modulation of specific biochemical pathways critical for cancer cell proliferation.

Case Study: Antiproliferative Effects

A study published in the Journal of Medicinal Chemistry reported that derivatives of dioxaborinanes showed IC₅₀ values ranging from 1.9 to 7.52 μg/mL against various cancer cell lines. This suggests that the structural modifications in dioxaborinanes can enhance their biological efficacy .

Catalytic Applications

The dioxaborinane structure is known for its potential as a catalyst in organic reactions. Its boron atom can facilitate various chemical transformations, including:

- Cross-Coupling Reactions : Dioxaborinanes can serve as intermediates in Suzuki coupling reactions, which are pivotal for synthesizing biaryl compounds used in pharmaceuticals.

- C-H Activation : The unique electronic properties of the trifluoromethyl group enhance the reactivity of the compound in C-H activation processes.

Material Science

Synthesis of Functional Materials

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane is also explored for its application in creating advanced materials. Its ability to form stable complexes with metal ions makes it useful in:

- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.

- Nanotechnology : The compound's unique properties may be exploited in the fabrication of nanoscale devices or sensors.

The biological activity of 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane has been linked to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which can be beneficial in treating metabolic disorders.

- Receptor Modulation : The compound may influence receptor activities related to signaling pathways involved in inflammation and cancer progression.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by electron-withdrawing effects, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of boronate esters are heavily influenced by substituents on the aryl ring. Key analogs and their properties are summarized below:

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance boron electrophilicity, improving reactivity in cross-couplings. The trifluoromethyl group in the main compound offers a balance between stability and reactivity .

- Steric Effects : Bulky groups like 3,5-di-tert-butylphenyl improve regioselectivity but may reduce reaction rates .

- Fluorination : Increased fluorination (e.g., tetrafluorophenyl) correlates with higher yields, likely due to improved oxidative stability .

Physicochemical and Structural Properties

- Crystal Packing : Derivatives with multiple -CF₃ groups (e.g., 2,4,6-tris(trifluoromethyl)phenyl) exhibit dense molecular packing due to fluorine-driven van der Waals interactions, enhancing thermal stability .

- Hirshfeld Surface Analysis : The main compound’s derivative shows strong C-H···O and B-O interactions, critical for solid-state stability .

Biological Activity

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane is . The structure features a dioxaborinane ring substituted with a trifluoromethyl group and dimethyl groups, contributing to its chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 258.04 g/mol |

| Boiling Point | Not Available |

| InChI Key | FWYOUBPQXPFVOP-UHFFFAOYSA-N |

| CAS Number | 95753-22-3 |

Research indicates that compounds containing boron can exhibit various biological activities, including anti-cancer properties. The presence of the trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioactivity.

Anticancer Activity

A study published in the Journal of Organic Chemistry explored the anticancer effects of boron-containing compounds. The research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. Specifically, compounds similar to 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

- In Vitro Studies : In vitro assays conducted on human cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined for various cell lines, indicating the compound's effectiveness.

- In Vivo Studies : Animal models treated with 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane showed reduced tumor growth compared to control groups. These studies suggest that the compound may have potential as an anticancer agent.

Table 2: Summary of Biological Activity Findings

| Study Type | Cell Line/Model | IC50 Value (µM) | Observations |

|---|---|---|---|

| In Vitro | MCF-7 (Breast Cancer) | 15 | Significant growth inhibition |

| In Vitro | A549 (Lung Cancer) | 10 | Induction of apoptosis observed |

| In Vivo | Xenograft Model | N/A | Tumor growth inhibition |

Q & A

Q. Table 1: Representative Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Toluene | 40 | 85 | |

| NiCl₂(dppp)/Zn | Toluene | 100 | 98 |

Advanced: How can enantioselectivity be achieved in asymmetric syntheses involving this compound?

Answer:

Enantioselective cross-couplings require chiral ligands or additives. For example:

- Rhodium complexes : (R)-BINAP-ligated Rh catalysts in tert-amyl alcohol/toluene achieved 80% enantiomeric excess (ee) at 80°C .

- Chiral borane reductants : Dimethylsulfide-borane complexes in THF at 0–20°C provided diastereomeric ratios up to 89% .

- Kinetic resolution : Use of Co(salophen)-HQ with oxygen in THF improved diastereoselectivity (71% yield, 89% de) .

Methodological Tip : Monitor optical activity via chiral HPLC or polarimetry during reaction optimization.

Basic: What purification techniques are effective for isolating this air-sensitive boronic ester?

Answer:

- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) under inert atmosphere to prevent hydrolysis .

- Crystallization : Use cold THF/hexane mixtures to isolate crystalline products (97% purity reported) .

- Distillation : Short-path distillation under reduced pressure (e.g., 0.1 mmHg) for high-boiling intermediates .

Note : Always use Schlenk lines or gloveboxes for air-sensitive steps .

Advanced: How can computational methods predict reactivity trends in cross-coupling reactions?

Answer:

- DFT studies : Calculate transition-state energies for transmetalation steps. The trifluoromethyl group’s electron-withdrawing effect lowers activation barriers by 5–8 kcal/mol compared to methyl analogs .

- COMSOL Multiphysics : Model heat/mass transfer in flow reactors to optimize exothermic reactions (e.g., Pd-catalyzed couplings at >100°C) .

- AI-driven optimization : Train neural networks on reaction datasets (temperature, catalyst loading) to predict yields within ±5% accuracy .

Basic: How does the trifluoromethyl group influence the compound’s stability and reactivity?

Answer:

- Electronic effects : The -CF₃ group increases electrophilicity at the boron center, accelerating transmetalation but increasing hydrolysis risk. Use anhydrous THF or dioxane .

- Steric effects : Ortho-substitution on the phenyl ring reduces undesired protodeboronation. Compare reactivity with meta-substituted analogs (e.g., 346656-39-1) .

- Stability data : Half-life in moist DMSO: >24 hrs (vs. <2 hrs for pinacol boronate esters) .

Advanced: What mechanistic insights explain contradictions in reported catalytic efficiencies?

Answer:

Discrepancies arise from:

- Pre-catalyst activation : NiCl₂(dppp) requires Zn reduction to Ni(0), while Pd systems may form inactive Pd-black without proper ligand ratios .

- Solvent effects : Toluene vs. dioxane alters coordination geometry—e.g., dioxane stabilizes Pd(0) intermediates, improving turnover .

- Substrate inhibition : High boronic ester concentrations (>0.1 M) can poison catalysts; use slow addition protocols .

Q. Table 2: Troubleshooting Catalytic Inefficiency

| Issue | Solution | Reference |

|---|---|---|

| Low conversion | Add 2 equiv. Zn as reductant | |

| Protodeboronation | Use lower temp (40°C) and DMAc |

Basic: How to characterize this compound and validate its purity?

Answer:

- NMR : ¹¹B NMR (128 MHz, CDCl₃): δ 30–32 ppm (broad, B-O); ¹⁹F NMR: -63 ppm (CF₃) .

- X-ray crystallography : Resolve steric effects of the 2-(trifluoromethyl)phenyl group (see CCDC entries in ).

- HPLC-MS : Use C18 columns with acetonitrile/water (70:30) to detect hydrolyzed byproducts .

Advanced: What novel applications exist beyond traditional cross-coupling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.